Cas no 5961-36-4 (Phenol, 2-[(ethylimino)methyl]-)

Phenol, 2-[(ethylimino)methyl]- structure
5961-36-4 structure
Product Name:Phenol, 2-[(ethylimino)methyl]-
CAS No:5961-36-4
MF:C9H11NO
MW:149.189742326736
CID:338019
PubChem ID:429143
Update Time:2025-04-19

Phenol, 2-[(ethylimino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[(ethylimino)methyl]-
    • 6-(ethylaminomethylidene)cyclohexa-2,4-dien-1-one
    • Salicyliden-athylamin
    • 5961-36-4
    • AKOS027407390
    • 443991-27-3
    • 2-[(E)-(Ethylimino)methyl]phenol
    • SCHEMBL15786312
    • SCHEMBL347779
    • DTXSID301301682
    • DTXSID60425538
    • Inchi: 1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3/b10-7+
    • InChI Key: SUCJTGMPGPJVNY-JXMROGBWSA-N
    • SMILES: OC1C=CC=CC=1/C=N/CC

Computed Properties

  • Exact Mass: 149.08413
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59
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